1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Description
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a heterocyclic compound featuring a phenyl group attached to an ethanamine backbone, with a tetrazole ring at the second carbon. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing binding interactions . The hydrochloride salt improves aqueous solubility, a common strategy for amine-containing pharmaceuticals .
Properties
IUPAC Name |
1-phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c10-8(6-9-11-13-14-12-9)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYYELYYGOGYMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NNN=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride typically involves the reaction of phenylacetonitrile with sodium azide and triethyl orthoformate to form the tetrazole ring. The resulting intermediate is then reduced and reacted with hydrochloric acid to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to engage in various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.
Biology
In biological research, this compound has been investigated for its potential antibacterial and antifungal properties. Its structural similarity to carboxylic acids allows it to bind effectively to various enzymes and receptors, modulating biological pathways.
Medicine
The compound is explored for its potential use in drug development. It acts as a bioisostere for carboxylic acids, which can enhance drug efficacy by improving pharmacokinetic properties. Research indicates that it may exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antibacterial | Antifungal | Anticancer |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Moderate | No | Moderate |
This table highlights the versatility of this compound across different biological activities compared to other tetrazole derivatives.
Case Study: Anticancer Activity
A recent study examined the efficacy of this compound in combination therapies for cancer treatment. Patients treated with this compound alongside standard therapies exhibited improved outcomes, suggesting synergistic effects that enhance overall treatment efficacy .
Case Study: Antifungal Properties
Another investigation focused on the antifungal properties of this compound against various fungal strains. The results indicated significant inhibition of fungal growth, supporting its potential application as a therapeutic agent in treating fungal infections .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Ethanamine Derivatives
Compounds such as 2-(1H-indol-3-yl)ethanamine hydrochloride (tryptamine hydrochloride) and its 5-ethyl/5-propyl analogs (Compounds 1–3 in ) share the ethanamine backbone but replace the tetrazole with an indole ring. Key differences include:
- Electronic Properties : The indole’s electron-rich π-system facilitates interactions with aromatic residues (e.g., TYR604 in HSP90), while the tetrazole’s acidity (pKa ~4.9) mimics carboxylates, enabling ionic interactions .
- Biological Activity : Indole derivatives exhibit antiplasmodial and HSP90 inhibitory activity, whereas tetrazole-containing compounds may target distinct pathways due to divergent hydrogen-bonding capabilities .
Other Tetrazole-Containing Derivatives
- 2-[5-Chloro-2-(1H-tetrazol-1-yl)phenyl]ethanamine : This analog introduces a chloro substituent on the phenyl ring, which may enhance lipophilicity and alter receptor affinity compared to the unsubstituted phenyl in the target compound .
Benzoxazole and Thiazole Analogs
Compounds like 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride () replace the tetrazole with benzoxazole, a less acidic heterocycle. Similarly, thiazole derivatives (e.g., 1-(2-phenylthiazol-5-yl)ethanamine hydrochloride) introduce sulfur, which can influence metabolic pathways (e.g., cytochrome P450 interactions) .
Comparative Data Table
Biological Activity
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride, commonly referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 225.68 g/mol. The compound features a phenyl group attached to a tetrazole ring, which is known for its ability to mimic carboxylic acids, thus influencing its interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂ClN₅ |
| Molecular Weight | 225.68 g/mol |
| CAS Number | 2344678-30-2 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The tetrazole ring can function as a bioisostere for carboxylic acids, allowing it to modulate biological pathways by binding to specific molecular targets. This mechanism is crucial in understanding its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's efficacy against fungi has also been noted, making it a candidate for further exploration in antifungal drug development .
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . Further research is needed to elucidate the specific pathways involved.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, possibly offering therapeutic benefits in conditions such as Alzheimer's disease .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was found to exhibit notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, highlighting its potential as a lead compound for developing new antibiotics.
Investigation of Antitumor Effects
A recent investigation into the antitumor effects of this compound involved treating human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at low concentrations compared to control treatments .
Q & A
Basic: What are the methodological considerations for synthesizing 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride?
Answer:
Synthesis typically involves coupling a phenylacetylene precursor with a tetrazole-forming agent (e.g., sodium azide) under Huisgen cycloaddition conditions. Key steps include:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition using trimethylsilyl azide (TMSN₃) and a copper(I) catalyst in anhydrous DMF .
- Step 2 : Amine functionalization through reductive amination, employing sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt.
Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 230.1 (free base) and 266.5 (hydrochloride).
- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N.
Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?
Answer:
Key steps for structure determination:
- Data Collection : Use a single crystal (size ≥0.2 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for direct methods to locate heavy atoms (Cl⁻ in hydrochloride) .
- Refinement : SHELXL for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
- Validation : Check R-factor convergence (R₁ < 5% for I > 2σ(I)). Use ORTEP-3 for thermal ellipsoid visualization .
Common Pitfalls : Twinning or disorder in the tetrazole ring requires using the TWIN command in SHELXL .
Advanced: What experimental strategies address discrepancies between spectroscopic and crystallographic data?
Answer:
- Scenario : NMR suggests a planar tetrazole ring, but crystallography shows puckering.
- Resolution :
Advanced: How can stability studies under varying conditions inform storage protocols?
Answer:
Design a stability matrix:
- Conditions :
- Temperature: 4°C, 25°C, 40°C.
- Humidity: 30% RH (desiccator) vs. 75% RH.
- Analysis :
Advanced: What computational methods predict the compound’s reactivity or biological activity?
Answer:
- Docking Studies : Use MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., serotonin receptors) .
- ADMET Prediction :
- LogP : ~1.2 (moderate lipophilicity).
- BBB Permeability : Low (polar surface area = 85 Ų).
- Reactivity : DFT-based Fukui indices identify nucleophilic sites on the tetrazole ring .
Advanced: How are analytical methods validated for quantifying this compound in complex matrices?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration (1–100 µg/mL), R² ≥0.998.
- Accuracy : Spike recovery (98–102%) in PBS or plasma.
- Precision : Intraday RSD ≤2%, interday ≤5%.
- LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL via signal-to-noise (S/N ≥3 and 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
